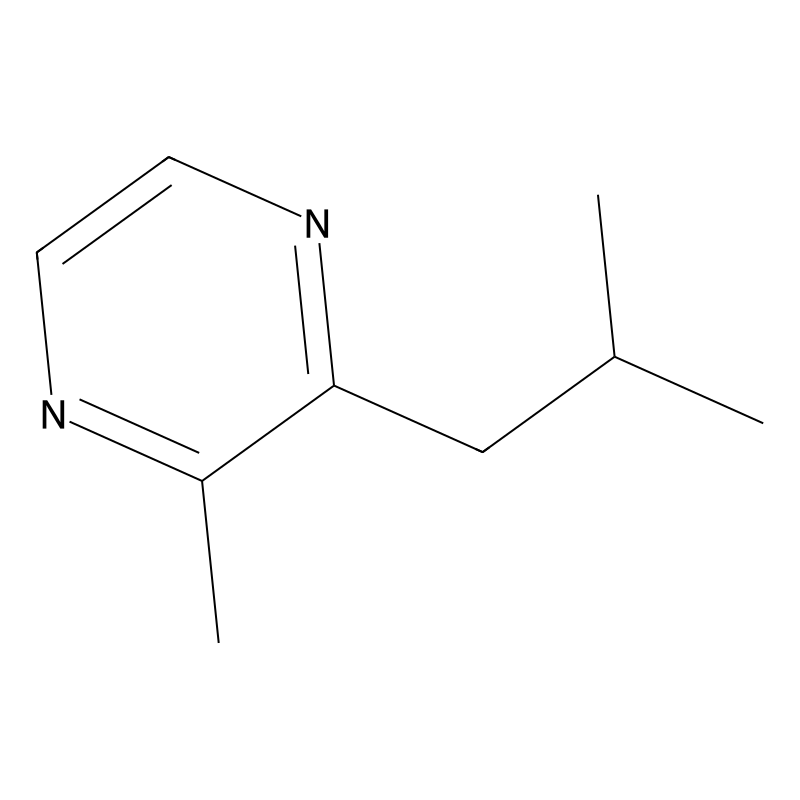

2-Isobutyl-3-methylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Canonical SMILES

Here are some areas of scientific research involving 2-Isobutyl-3-methylpyrazine:

Food Science:

- IBMP is one of over 600 volatile compounds identified in roasted coffee beans []. Researchers are interested in understanding the role of IBMP and other volatile compounds in the formation of coffee aroma [, ].

- IBMP is also found in other food products, such as roasted peanuts and cheese [, ]. Scientists are investigating how IBMP contributes to the flavor profile of these foods [, ].

Analytical Chemistry:

2-Isobutyl-3-methylpyrazine is an organic compound belonging to the pyrazine family, characterized by its distinctive aroma and flavor profile. Its molecular formula is , with a molecular weight of approximately 150.22 g/mol. This compound is recognized for its role in imparting earthy, green, and bell pepper-like notes in various food products, making it valuable in the flavoring industry. It is a colorless to slightly yellow liquid at room temperature and is soluble in organic solvents .

As mentioned earlier, research has explored 2-isobutyl-3-methylpyrazine as a model odorant. Its mechanism of action likely involves interaction with olfactory receptors in the nose, but specific details require further investigation.

- Toxicity: Information on the toxicity of 2-isobutyl-3-methylpyrazine is not available in scientific literature.

- Flammability: The Good Scents Company lists a flash point of 180°F (82.22°C), indicating flammability at elevated temperatures [].

- Reactivity: No specific information on reactivity is available.

- Nucleophilic Substitution: The nitrogen atoms in the pyrazine ring can act as nucleophiles, allowing for substitutions with electrophiles.

- Oxidation: Under certain conditions, the compound may undergo oxidation reactions, potentially altering its flavor profile.

- Condensation Reactions: It can react with aldehydes or ketones to form more complex compounds, which can be utilized in flavor synthesis.

These reactions are essential for modifying the compound's properties for specific applications in food and fragrance industries .

Research indicates that 2-Isobutyl-3-methylpyrazine exhibits biological activities that may influence both human health and ecological interactions. Notably:

- Flavor Compound: It is recognized for its sensory properties, contributing to the flavor of various foods and beverages.

- Insecticidal Properties: The compound has been identified in the defensive secretions of certain moth larvae, suggesting a role in chemical ecology as a deterrent against predators .

- Potential Antimicrobial Effects: Some studies suggest that pyrazines may possess antimicrobial properties, although specific data on 2-Isobutyl-3-methylpyrazine is limited .

The synthesis of 2-Isobutyl-3-methylpyrazine can be achieved through several methods:

- Condensation Reactions: This involves the reaction of appropriate precursors such as isobutyraldehyde and 3-methylpyrazin-2-one under acidic or basic conditions.

- Pyrazine Derivative Modification: Starting from commercially available pyrazines, alkylation reactions can introduce isobutyl groups at the 2-position.

- Natural Extraction: The compound can also be isolated from natural sources like Perilla frutescens, where it occurs as a natural flavor component .

Several compounds share structural similarities with 2-Isobutyl-3-methylpyrazine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Isobutyl-3-methoxypyrazine | C9H12N2O | Contains a methoxy group; used in similar applications but with different sensory properties. |

| 2-Ethyl-3-methylpyrazine | C8H10N2 | Exhibits similar flavors but less intense than 2-Isobutyl-3-methylpyrazine. |

| 3-Isopropyl-2-methylpyrazine | C9H12N2 | Provides different aromatic notes; used in specific food products for unique flavors. |

The uniqueness of 2-Isobutyl-3-methylpyrazine lies in its specific flavor profile that closely resembles green bell peppers and its applications across multiple industries as both a flavoring agent and a potential ecological deterrent .

Plant Defense and Chemical Ecology

Methoxypyrazines as Aroma Components in Capsicum Species

Methoxypyrazines serve as critical aroma determinants in Capsicum species, with 2-isobutyl-3-methylpyrazine playing a particularly prominent role in defining the characteristic sensory profiles of pepper varieties [9] [10]. Research examining 19 distinct pepper varieties revealed that 2-methoxy-3-(2-methylpropyl)-pyrazine demonstrated the highest Odor Activity Values, ranging from 81713.36 to 164461.40, contributing substantially to the green pepper fragrance across all tested cultivars [9] [10].

The compound exhibits an extraordinarily low threshold concentration of 0.002 μg/kg, making it one of the most potent aroma-active compounds in the Capsicum genus [9] [10]. This exceptional sensitivity enables the human olfactory system to detect concentrations below the part per trillion level, establishing 2-isobutyl-3-methylpyrazine as the primary contributor to what is commonly recognized as the "fresh pepper smell" [11].

Biosynthetic investigations in bell pepper fruits (Capsicum annuum L.) have demonstrated that de novo biosynthesis of 2-isobutyl-3-methylpyrazine occurs specifically in pericarp tissues of unripe bell pepper fruits [12]. Feeding experiments utilizing stable isotope-labeled precursors revealed incorporation of L-leucine and α-ketoisocaproic acid, as well as glycine and glyoxylic acid, into the pyrazine structure [12]. Notably, pericarp tissues of ripe bell pepper fruits showed no capability for biosynthesis, indicating developmental regulation of this metabolic pathway [12].

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.2209 g/mol |

| CAS Registry Number | 13925-06-9 |

| Threshold Concentration | 0.002 μg/kg |

| Odor Activity Value Range | 81713.36-164461.40 |

| Physical Description | Colorless to pale yellow liquid |

Defense Against Herbivores and Pathogens in Vegetative Tissues

Methoxypyrazines function as secondary metabolites in plant defense systems, with concentrations reaching maximum levels in vegetative organs rather than reproductive tissues [17] [18]. In grapevine systems, 2-isobutyl-3-methylpyrazine concentrations are most abundant in mature basal leaves, while in roots, related methoxypyrazines such as 2-isopropyl-3-methylpyrazine reach concentrations of 8000 ng/L [17].

Plant secondary metabolites, including pyrazines, serve as potent regulators of defense signaling pathways that safeguard plants against herbivorous attacks [18]. These compounds enable rapid detection of herbivore damage and facilitate timely defensive responses through complex phytohormonal networks involving jasmonic acid and salicylic acid pathways [18]. The biosynthesis of defensive metabolites is regulated by the interplay of signaling molecules, with plant volatile metabolites being released upon herbivore attack to directly induce or prime hormonal defense signaling pathways [18].

Secondary metabolites demonstrate multifunctional properties by acting as damage-associated molecular patterns when plants experience tissue damage [18]. The compartmentalization and retention of these compounds in inactive forms allows for rapid decompartmentalization and activation upon detection of herbivore damage [18]. This mechanism provides plants with an efficient early warning system for pest detection and defense activation [18].

Insect Communication and Aggregation Cues

Male-Released Aggregative Pheromones in Labidostomis lusitanica

Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae), a significant defoliator of pistachio crops, demonstrates male-specific release of 2-isobutyl-3-methylpyrazine as an aggregative cue [15] [20] [22]. Headspace collections through solid-phase microextraction from feral males and females revealed the exclusive presence of this compound in males, with no detectable traces in female specimens [22] [26].

During late April through early June, field aggregates containing both sexes form on pistachio leaves for periods of 4-5 weeks, during which individuals feed, mate, and lay eggs before dispersing across crops [22] [26]. The identification of 2-isobutyl-3-methylpyrazine as a male-specific volatile represents the first evidence of a biologically active compound potentially mediating this aggregation behavior [15] [20].

Chemical analysis using gas chromatography-mass spectrometry confirmed the identity of the compound through characteristic base peaks at m/z 124 (resulting from McLafferty rearrangement and loss of C3H6), m/z 151 (produced by loss of a methyl group from the isobutyl chain), and a molecular ion at m/z 166 [22] [26]. The Kovats retention index of 1185 provided additional confirmation of compound identification [22] [26].

| Parameter | Result |

|---|---|

| Sex Specificity | Male-specific emission |

| Detection Method | Headspace solid-phase microextraction |

| Kovats Retention Index | 1185 |

| Mass Spectral Base Peaks | m/z 124, 151, 166 |

| Aggregation Period | Late April - early June (4-5 weeks) |

| Proposed Function | Aggregative cue/pheromone |

Electrophysiological Responses and Behavioral Modulation

Electroantennographic recordings from Labidostomis lusitanica demonstrated dose-dependent responses to 2-isobutyl-3-methylpyrazine across both sexes, with females exhibiting significantly higher sensitivity than males [22] [26]. Testing concentrations of 1, 10, and 100 μg revealed that females showed higher electrophysiological responses at 10 μg stimulation compared to males, with near-significant differences observed at 100 μg concentrations [26].

The experimental protocol involved applying pure air puffs for 100 milliseconds using disposable glass Pasteur pipettes containing filter paper discs loaded with hexane dilutions of 2-isobutyl-3-methylpyrazine [26]. Two puffs for each concentration were applied to antennal preparations in increasing order of magnitude, with 60-second intervals between applications [26]. Control puffs with hexane were intercalated between test compounds to establish baseline depolarization measurements [26].

Behavioral bioassays utilizing dual-choice glass olfactometers confirmed the attractiveness of 2-isobutyl-3-methylpyrazine to both sexes [22] [26]. Males (n=31-40) and females (n=36-49) demonstrated significant preferences for the compound compared to control stimuli across tested concentrations of 0.1, 1, and 10 μg [26]. The olfactometer system maintained charcoal-filtered airflow at 350 mL/min for both treatment and control arms, with homogeneous illumination provided at approximately 500 lux [26].

Sensory Perception in Model Organisms

Odorant-Receptor Interactions in Drosophila melanogaster Larvae

Systematic analysis of pyrazine responses in Drosophila melanogaster larvae revealed complex odorant-receptor interaction patterns across the larval Odor receptor repertoire [31] [34]. Testing 25 structurally similar pyrazines against 21 functional receptors yielded 525 odorant-receptor combinations, demonstrating marked variation in physiological responses despite structural similarities among compounds [34].

Two receptors, Or33b and Or59a, accounted for the majority of strong responses to pyrazines, with Or33b showing particular selectivity for pyrazine compounds [34]. Or33b demonstrated no responses to structurally diverse odors tested in previous studies, suggesting specialized tuning to pyrazine structures [34]. Or59a similarly exhibited few moderate or strong responses to broad odor panels, indicating that behavioral responses to pyrazines are driven largely by receptors that do not contribute significantly to responses to most other odorants [34].

The compound 2-isobutyl-3-methylpyrazine elicited responses from multiple receptors in the larval repertoire, with response magnitudes varying considerably across receptor types [31] [34]. Individual pyrazines demonstrated capacity to evoke excitatory responses from some receptors while simultaneously producing inhibitory responses from others, illustrating the complex coding mechanisms employed by the olfactory system [34].

| Receptor | Response Characteristics | Functional Properties |

|---|---|---|

| Or33b | Strong responses to many pyrazines | Supersustained responses, pyrazine-selective |

| Or59a | Strong pyrazine responses | Narrow tuning, limited other odorant responses |

| Or42a | Moderate pyrazine responses | Broad responsiveness across odorant classes |

| General repertoire | Variable across 25 pyrazines | 525 combinations tested |

Supersustained Responses and Perceptual Masking Phenomena

Certain odorant-receptor combinations involving pyrazines, including 2-isobutyl-3-methylpyrazine-related compounds, elicit remarkably prolonged responses termed "supersustained responses" [31] [34]. These responses, lasting minutes rather than the typical seconds observed for most odorant-receptor interactions, are both receptor-specific and odorant-specific [34].

Or33b demonstrated supersustained responses to specific pyrazines such as 2,6-dimethylpyrazine, while producing normal-duration responses to other pyrazines like 2-chloropyrazine under identical experimental conditions [34]. The same odorant (2,6-dimethylpyrazine) elicited conventional short-lasting responses from Or42a, demonstrating that supersustained properties depend on specific receptor-odorant pairings rather than inherent odorant characteristics [34].

These prolonged responses may prevent olfactory neurons from reporting contemporaneous information about the local odor environment, potentially serving as a mechanism for perceptual masking [31] [34]. Such responses could provide novel means of controlling insect behavior by impairing location of hosts, food sources, and mates through disruption of normal olfactory processing [34].

Perceptual masking phenomena involving methoxypyrazines have been documented in complex olfactory systems, where the presence of one odorant masks detection of another despite both compounds being individually detectable [36] [37]. Research on wine aroma interactions demonstrated that increasing concentrations of 2-isobutyl-3-methylpyrazine could suppress tropical fruit notes associated with other volatile compounds, illustrating mutual suppression effects between different chemical classes [36].

Aroma Profiling in Coffee, Chocolate, and Beverages

2-Isobutyl-3-methylpyrazine serves as a critical aroma compound in the flavor industry, particularly in coffee and chocolate applications where it contributes distinctive sensory characteristics [1] [2]. The compound exhibits a complex odor profile characterized by green, earthy, nutty, and herbaceous notes, with additional descriptors including bell pepper, cocoa, and hazelnut aromas [3] [4]. In coffee products, this pyrazine provides rich, earthy notes that enhance the overall sensory experience, particularly in products designed to emphasize roasted characteristics [1] [2].

The compound's effectiveness in chocolate applications stems from its ability to contribute to the roasted, nutty character that consumers associate with high-quality cocoa products [5] [6]. Research has identified 2-Isobutyl-3-methylpyrazine as a key odorant compound in dark chocolate, where it functions alongside other pyrazines to create the characteristic chocolate aroma profile [5] [6]. The compound's detection threshold ranges from 13 to 35 parts per billion in air, making it one of the most odor-intensive compounds in food applications [4].

In beverage applications, 2-Isobutyl-3-methylpyrazine plays a significant role in crafting sensory profiles, particularly in craft beers and spirits [1] [2]. The compound contributes to complex flavor experiences that appeal to discerning consumers, with its ability to provide depth and character to alcoholic beverages. The aromatic profile in beverages demonstrates the compound's versatility in creating distinctive sensory experiences across different product categories [1] [2].

Quantitative analysis has revealed that pyrazines, including 2-Isobutyl-3-methylpyrazine, exhibit synergistic effects in flavor perception, even when present at sub-threshold concentrations [7] [8]. Research in soy sauce aroma type Baijiu demonstrated that sub-threshold pyrazines significantly contribute to roasted aroma perception, highlighting the compound's importance in complex flavor systems [7] [8].

Formulation Challenges in Perfumery and Scented Products

The application of 2-Isobutyl-3-methylpyrazine in perfumery presents unique formulation challenges due to its distinctive chemical properties and intense odor characteristics [1] [2]. The compound is employed in the formulation of perfumes and scented products, where it offers a unique scent profile that can evoke specific emotions and memories, making it valuable for fragrance developers seeking to create distinctive olfactory experiences [1] [2].

Perfumery applications require careful consideration of the compound's volatility and intensity. With a boiling point ranging from 199 to 217°C and significant volatility in aqueous alkaline solutions, formulators must account for its evaporation characteristics during product development [4] [9]. The compound's water solubility of approximately 1604 mg/L affects its distribution in water-based formulations, requiring specific techniques to ensure stable incorporation [10].

The International Fragrance Association has established guidelines for the use of 2-Isobutyl-3-methylpyrazine in different product categories, with no restrictions specified for most applications including products applied to lips, hair, and body [3]. However, safety assessments indicate that the compound can cause skin irritation and serious eye irritation, necessitating appropriate handling procedures during formulation [9] [10].

Fragrance chemists must consider the compound's interaction with other ingredients in complex formulations. The compound's ability to bind with proteins, as demonstrated in studies with bovine serum albumin, affects its release profile and perceived intensity in finished products [11]. This binding behavior influences the compound's volatility and ultimate sensory impact in consumer products [11].

Advanced analytical techniques are required to monitor the compound's concentration and behavior in formulated products. Gas chromatography-mass spectrometry methods, particularly those employing headspace solid-phase microextraction, provide the sensitivity needed to quantify the compound at the low concentrations typically used in perfumery applications [10] [12].

Food Science and Quality Control

MPs in Grape-Derived Products: Wine Aroma and Off-Flavor Management

Methoxypyrazines, including compounds structurally related to 2-Isobutyl-3-methylpyrazine, play a crucial role in wine aroma and quality management [13] [14]. While 2-Isobutyl-3-methylpyrazine itself is not the primary methoxypyrazine found in grapes, its structural analog 3-isobutyl-2-methoxypyrazine is a major grape-derived aroma compound that significantly impacts wine quality [13] [14].

The detection thresholds for methoxypyrazines in wine are extremely low, ranging from 0.32-1 ng/L for 3-isopropyl-2-methoxypyrazine in water and white wine, while thresholds for 3-isobutyl-2-methoxypyrazine are approximately 2 ng/L [15]. In red wines, detection thresholds are notably higher, ranging from 1-6 ng/L for 3-isopropyl-2-methoxypyrazine and 10-16 ng/L for 3-isobutyl-2-methoxypyrazine [15].

Wine quality management requires precise control of methoxypyrazine concentrations to achieve the desired sensory balance. In white Sauvignon Blanc wines, the typicality relies on a fine balance between the pea pod and capsicum character of methoxypyrazines and the passion fruit/grapefruit character due to volatile thiols [13] [14]. However, excessive concentrations of these powerful odorants can alter wine quality and reduce consumer acceptance, particularly in red wines [13] [14].

Research has demonstrated that blending techniques can effectively modify the sensory expression of methoxypyrazines in wines [16] [17]. The concentration balance between methoxypyrazines and other volatiles associated with fruity notes can be optimized through careful blending, with compounds such as 1-hexanol, isoamyl acetate, ethyl hexanoate, and ethyl octanoate helping to weaken green pepper characteristics while highlighting fruity notes [16] [17].

Advanced analytical methods are essential for methoxypyrazine detection and quantification in wine. Modern detection instruments sensitive to concentrations on the ng/L scale include gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, and multidimensional gas chromatography systems [15] [18]. These techniques require skilled operation and sophisticated sample preparation due to the extremely low detection thresholds involved [15] [18].

Detection in Soft Drinks via Contaminated Water Sources

The presence of pyrazines, including 2-Isobutyl-3-methylpyrazine, in soft drinks represents a significant quality control challenge related to water source contamination [19] [20]. Pyrazines are widely distributed in nature and can enter the food chain through various pathways, including contaminated water sources used in beverage production [19] [20].

Research has demonstrated that pyrazines can be detected in both source water and finished drinking water samples, with concentrations ranging from non-detectable to 62.2 ng/L in source water and up to 39.6 ng/L in finished water [19]. The earthy-musty odor characteristics of pyrazines, with detection thresholds at ng/L levels, make them particularly problematic for beverage manufacturers [19] [20].

Water treatment processes show poor removal efficiency for pyrazines, with conventional treatment methods achieving only minimal removal rates ranging from negative removals to approximately 10% [19]. Even advanced oxidation water treatment could only remove specific pyrazines such as 2-ethyl-5(6)-methylpyrazine and 2,3,5-trimethylpyrazine [19]. This poor removal efficiency necessitates careful source water selection and monitoring to prevent quality issues in finished beverages [19] [20].

The detection of pyrazines in soft drinks requires sophisticated analytical methods capable of identifying these compounds at very low concentrations. Studies have identified various contaminants in soft drinks, including heavy metals, but specific detection of pyrazines requires specialized techniques such as gas chromatography-mass spectrometry with appropriate sample preparation methods [20] [21].

Quality control protocols for soft drink production must include monitoring for pyrazine contamination throughout the manufacturing process. The presence of these compounds can significantly impact consumer acceptance due to their intense earthy-musty odor characteristics, even at very low concentrations [19] [20]. Industrial sterilization and purification procedures are critical for preventing contamination from water sources [20] [21].

Industrial Detoxification Strategies

Pseudoephedrine Modification for Methamphetamine Prevention

The application of pyrazine compounds, including 3-isobutyl-2-methoxypyrazine, in preventing the illicit conversion of pseudoephedrine to methamphetamine represents a significant development in pharmaceutical security [22] [23]. This compound has been identified as a potential means of preventing the use of pseudoephedrine in methamphetamine production while maintaining the therapeutic efficacy of the original pharmaceutical [22] [23].

The mechanism of action involves the addition of 3-isobutyl-2-methoxypyrazine to pseudoephedrine formulations, which effectively blocks the chemical production of methamphetamine from pseudoephedrine while remaining biologically inert [22]. This approach differs from physical deterrent methods, which only make extraction more difficult but do not prevent the actual chemical transformation to methamphetamine [22].

Patent applications have detailed the use of food flavor excipients, including pyrazine compounds, in ephedrine or pseudoephedrine compositions [23] [24]. These biocompatible organoleptic excipients are designed to interfere with the chemical processes used in illicit drug manufacture while maintaining the safety and efficacy of the legitimate pharmaceutical product [23] [24].

The development of these deterrent formulations represents a sophisticated approach to drug control that operates at the molecular level. By incorporating compounds that interfere with the chemical synthesis pathways used in illicit drug production, manufacturers can create products that are effective for their intended medical use but unsuitable for illegal drug manufacturing [23] [24].

Regulatory considerations for these approaches involve multiple agencies, including the Drug Enforcement Administration and the Food and Drug Administration, which must evaluate both the efficacy of the deterrent properties and the safety of the modified formulations [25]. The implementation of such strategies requires careful balance between preventing illicit use and maintaining therapeutic value [25].

Biochemical Interference in Illicit Drug Synthesis

The use of pyrazine compounds as biochemical interferents in illicit drug synthesis represents an advanced approach to drug control that targets the chemical processes used in clandestine laboratories [26] [27]. These compounds can be incorporated into legitimate pharmaceutical products to prevent their conversion to controlled substances while maintaining their therapeutic properties [26] [27].

The mechanism of biochemical interference involves the incorporation of compounds that disrupt key chemical reactions used in the synthesis of controlled substances. Unlike physical deterrents that can be overcome through mechanical separation, biochemical interferents become integrated into the chemical structure of the target compound, making separation extremely difficult or impossible [23] [24].

Research has identified specific pyrazine compounds that can effectively interfere with the chemical pathways used in methamphetamine synthesis. These compounds are selected based on their ability to form stable chemical bonds with precursor molecules, preventing their conversion to the desired illicit product [23] [24]. The selectivity of these interferents ensures that they do not affect the legitimate pharmaceutical activity of the original compound [23] [24].

The development of effective biochemical interferents requires extensive knowledge of the synthetic pathways used in illicit drug production. Research has documented various alternative chemicals and synthetic routes used in clandestine laboratories, including the use of benzaldehyde and nitroethane as precursors for amphetamine and methamphetamine synthesis [27] [28]. Understanding these pathways is essential for developing effective countermeasures [27] [28].

Physical Description

XLogP3

Density

LogP

1.96

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 91 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes